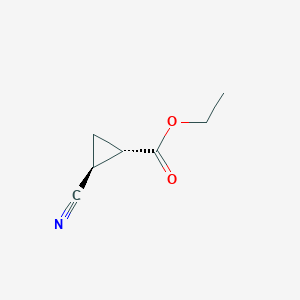

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSAAQSCUQHJOC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rhodium-Catalyzed Diazo Decomposition

A widely employed method involves rhodium-catalyzed asymmetric cyclopropanation using diazo compounds and olefins. For example, tert-butyl 2-diazo-3-oxopropanoate reacts with 1,3-diene substrates in the presence of Rh₂(S-DOSP)₄, yielding cyclopropane derivatives with high stereoselectivity. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF), with n-BuLi initiating the formation of ylides. Key steps include:

- Ylide Generation : Methyltriphenylphosphonium bromide reacts with n-BuLi to form a Wittig reagent, which subsequently reacts with aldehydes to generate 1,3-dienes.

- Cyclopropanation : The diazo compound decomposes in the presence of rhodium, generating a carbene intermediate that undergoes [2+1] cycloaddition with the diene.

This method achieves yields up to 89% for analogous cyclopropane esters, with diastereomeric ratios (dr) exceeding 20:1 and enantiomeric excess (ee) >98%.

Stereoselective Cascade Reactions with Barbituric Acid Derivatives

Bromine-Mediated Spirocyclization

A cascade reaction between benzylidenecyanoacetates and 1,3-dimethylbarbituric acid, mediated by bromine and sodium ethoxide, produces spirocyclopropanes with trans-configuration. The protocol involves:

- Deprotonation : 1,3-Dimethylbarbituric acid is deprotonated by NaOEt, forming a reactive anion.

- Michael Addition : The anion attacks the α,β-unsaturated ester, followed by bromination and cyclization to form the cyclopropane ring.

Yields range from 60% to 75%, with nuclear magnetic resonance (NMR) confirming the trans arrangement of substituents.

Biocatalytic Asymmetric Cyclopropanation

Engineered Dehaloperoxidase Catalysis

Recent advances employ engineered dehaloperoxidase (DHP) from Amphitrite ornata to catalyze cyclopropanation of vinyl esters with ethyl diazoacetate (EDA). Key optimizations include:

- Protein Engineering : Mutations at Val59 and Met63 residues enhance stereoselectivity.

- Reaction Conditions : Anaerobic environments with dithionite as a reducing agent improve catalyst stability.

This method achieves diastereomeric ratios of 99.5:0.5 and enantiomeric ratios up to 99:1, surpassing traditional chemical catalysts in selectivity.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Yield | dr | ee | Key Advantage |

|---|---|---|---|---|---|

| Rhodium Catalysis | Rh₂(S-DOSP)₄ | 89% | >20:1 | >98% | High enantiocontrol |

| Bromine-Mediated | Br₂/NaOEt | 60–75% | N/A | N/A | Simple cascade mechanism |

| Biocatalytic | Engineered DHP | 35–99% | 99.5:0.5 | 99:1 | Eco-friendly, multifunctional enzyme |

Reaction Optimization and Scalability

Solvent and Temperature Effects

Substrate Scope

Electron-deficient vinyl esters (e.g., acrylates) exhibit higher reactivity in biocatalytic systems, while electron-rich dienes favor rhodium-mediated reactions.

Análisis De Reacciones Químicas

Cloke–Wilson Rearrangement

This compound can undergo stereocontrolled ring expansion via the Cloke–Wilson rearrangement under specific conditions. For example:

| Reagents/Conditions | Product Formed | Yield | Key Observations |

|---|---|---|---|

| Yb(OTf)₃ (Lewis acid catalyst) | [n,5]-Spiroketals (e.g., 65 ) | 50–83% | Stereochemistry retained; trans-β,γ-disubstituted products favored |

The reaction proceeds via Lewis acid-mediated ring-opening of the cyclopropane, followed by cyclization to form spiroketals. The (1R,2R) configuration directs the stereochemical outcome of the product .

Functional Group Transformations

The ester and nitrile groups enable diverse transformations:

Ester Hydrolysis

| Reagents/Conditions | Product Formed | Yield | Notes |

|---|---|---|---|

| LiOH/H₂O, THF, reflux | (1R,2R)-2-cyanocyclopropane-1-carboxylic acid | ~90% | Stereochemistry preserved; acid stable under mild conditions |

Nitrile Reduction

| Reagents/Conditions | Product Formed | Yield | Notes |

|---|---|---|---|

| H₂, Pd/C (catalytic hydrogenation) | (1R,2R)-2-aminocyclopropane-1-carboxylate | 75–85% | Primary amine formed; no racemization observed |

Nitrile Oxidation

| Reagents/Conditions | Product Formed | Yield | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O | (1R,2R)-2-carboxycyclopropane-1-carboxylate | 60–70% | Over-oxidation to dicarboxylic acid |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

Acid-Catalyzed Ring Opening

| Reagents/Conditions | Product Formed | Yield | Notes |

|---|---|---|---|

| H₂SO₄, MeOH, 60°C | Ethyl (E)-3-cyanoacrylate | 65–75% | Conjugated alkene formed via β-elimination |

Nucleophilic Attack

| Reagents/Conditions | Product Formed | Yield | Notes |

|---|---|---|---|

| NaSH, DMF, 25°C | Ethyl (1R,2R)-2-thiocyanatocyclopropane-1-carboxylate | 55% | Thiolation at nitrile group; stereochemistry retained |

Stereoselective Cycloadditions

The cyclopropane participates in [2+1] and [3+2] cycloadditions:

| Reagents/Conditions | Product Formed | Yield | Notes |

|---|---|---|---|

| Cu(acac)₂, CH₂Cl₂, 25°C | Spirocyclic oxindole derivatives | 70–80% | Transannular C–C bond formation |

Comparative Reactivity

The (1R,2R) configuration significantly impacts reactivity compared to its enantiomer:

Key Research Findings

-

Stereochemical Stability : The (1R,2R) configuration remains intact under most reaction conditions, including reductions and acid catalysis .

-

Functional Group Compatibility : The nitrile group resists hydrolysis under mild acidic/basic conditions but reacts selectively with strong nucleophiles (e.g., SH⁻) .

-

Industrial Relevance : Used in synthesizing spiroketals and γ-lactones for pharmaceutical applications .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. It is utilized to construct more complex molecules through various chemical reactions, including:

- Stereoselective Reactions : Recent studies have shown that ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate can be employed in stereoselective cascade reactions. For example, reactions involving benzylidenecyanoacetates yield substituted spirocyclopropanes with high stereoselectivity and yields ranging from 60% to 75% .

- Synthesis of Bioactive Compounds : The compound has been instrumental in synthesizing biologically active molecules. Derivatives created from this compound exhibit potential therapeutic effects, including anti-inflammatory and anticancer activities .

Medicinal Chemistry Applications

Drug Development

The structural features of this compound allow for modifications that enhance biological activity. Research indicates that derivatives of this compound may serve as precursors for developing novel pharmaceuticals targeting various diseases. Its ability to form diverse functional groups permits extensive modifications to optimize efficacy and reduce toxicity .

Protein Degradation

This compound is also being explored in the design of protein degraders, which are crucial in targeted therapy approaches for diseases such as cancer. By altering its structure, researchers can create compounds that selectively degrade specific proteins implicated in disease processes .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity and structural features make it valuable for developing advanced materials with specific properties .

Case Study 1: Cascade Reaction Development

A study highlighted the development of a new cascade reaction involving this compound that successfully produced spirocyclopropanes with desired stereochemistry. The reaction conditions were optimized to achieve high yields and purity of the products, demonstrating the compound's effectiveness as a synthetic intermediate .

Case Study 2: Anticancer Activity

In another investigation, derivatives synthesized from this compound were tested for anticancer properties. Results showed promising activity against various cancer cell lines, suggesting that this compound could be pivotal in developing new cancer therapeutics .

Mecanismo De Acción

The mechanism of action of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include enzyme-catalyzed reactions where the cyclopropane ring plays a crucial role in the binding and reactivity of the compound.

Comparación Con Compuestos Similares

Structural Analogues

The following table compares ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate with structurally related cyclopropane derivatives:

Key Observations :

- Substituent Effects: The cyano group in the target compound enhances electrophilicity compared to the cyanomethyl group in ’s analogue. This difference influences reactivity in nucleophilic additions .

- Stereochemistry : The (1R,2R) configuration is enantiomerically distinct from (1S,2R) derivatives (e.g., ), which can lead to divergent biological activities or catalytic outcomes .

- Functional Groups: Amino-substituted derivatives (e.g., ) are often utilized as hydrochlorides for improved solubility in medicinal chemistry applications .

Physical and Chemical Properties

- Melting Points : While the target compound’s melting point is unspecified, structurally similar compounds (e.g., ’s 2,2-dimethylcyclopropane derivatives) exhibit melting points between 138–183°C , influenced by substituent bulk and crystallinity .

- Solubility: The ethyl ester group enhances solubility in organic solvents (e.g., ethyl acetate, THF), whereas amino-substituted hydrochlorides () are water-soluble .

Actividad Biológica

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chiral compound that has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 139.15 g/mol. The compound features a cyclopropane ring substituted with a cyano group (-C≡N) and an ethyl ester group, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly enzymes and receptors. Its derivatives may modulate the activity of enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. However, detailed studies on its precise mechanism of action are still ongoing .

Anti-inflammatory Potential

Preliminary investigations suggest that this compound may possess anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory processes. This property is particularly relevant for drug development targeting conditions characterized by excessive inflammation .

Synthesis and Chemical Reactions

This compound can be synthesized through several methods, including:

- Cyclopropanation Reactions : Using diazo compounds in the presence of transition metal catalysts (e.g., rhodium or copper) to form the cyclopropane structure.

- Nucleophilic Substitution : The cyano group can be substituted by nucleophiles such as amines or alcohols to yield various derivatives .

Common Reactions

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Cyano group can be substituted by amines or alcohols forming amides or esters. |

| Reduction | Cyano group can be reduced to an amine using lithium aluminum hydride (LiAlH4). |

| Hydrolysis | Ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. |

Applications in Research and Industry

This compound has diverse applications:

- Medicinal Chemistry : Explored as a precursor in the synthesis of pharmaceutical agents targeting specific enzymes or receptors.

- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

- Agrochemicals : Utilized in the production of fine chemicals due to its versatile reactivity .

Q & A

Q. What are the key synthetic challenges in achieving the (1R,2R) stereochemistry of ethyl 2-cyanocyclopropane-1-carboxylate, and how can diastereoselective methods address these?

The stereoselective synthesis of cyclopropane derivatives requires precise control over reaction conditions and catalysts. For (1R,2R) configurations, asymmetric cyclopropanation using transition-metal catalysts (e.g., Rhodium or Copper complexes) or chiral auxiliaries is critical. Diastereoselective additions, such as those involving sulfur nucleophiles (e.g., thiols), can leverage steric and electronic effects to favor the desired stereoisomer . Computational modeling of transition states (e.g., DFT calculations) can guide catalyst selection to optimize enantiomeric excess (ee) .

Q. How do spectroscopic techniques confirm the structure and stereochemistry of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate?

- NMR : and NMR distinguish substituents on the cyclopropane ring. Coupling constants (e.g., ) confirm cis/trans relationships. 2D NOESY or ROESY experiments validate spatial proximity of substituents, critical for stereochemical assignment .

- IR : The cyano group (C≡N) exhibits a sharp peak near 2240 cm, while the ester carbonyl (C=O) appears at ~1730 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers .

Q. What are the primary applications of this compound in medicinal chemistry research?

The cyclopropane scaffold is valued for its conformational rigidity, which enhances binding specificity. The cyano group introduces polarity and hydrogen-bonding potential. Applications include:

- Receptor Binding Studies : As a dopamine or serotonin receptor ligand analog, enabling structure-activity relationship (SAR) studies via substitution at the cyano or ester positions .

- Enzyme Inhibition : The strained cyclopropane ring can act as a transition-state mimic in protease or kinase inhibition assays .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes to target receptors (e.g., GPCRs). The compound’s rigidity reduces conformational sampling, improving docking accuracy .

- MD Simulations : All-atom molecular dynamics (MD) over 100+ ns assess stability in binding pockets and solvation effects. The cyano group’s polarity may influence desolvation penalties .

- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., replacing cyano with trifluoromethyl) with bioactivity .

Q. What strategies resolve conflicting data on reaction yields between synthetic routes?

Contradictions in yield often arise from solvent polarity, temperature, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical factors:

- Solvent Screening : Polar aprotic solvents (e.g., THF, DMF) may stabilize intermediates but reduce diastereoselectivity .

- Catalyst Tuning : Chiral ligands (e.g., BOX or PyBOX) with Rhodium improve ee but may require inert atmospheres .

- In-situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How does the cyano group influence reactivity compared to other substituents (e.g., hydroxymethyl or trifluoromethyl)?

Q. What methodologies optimize the compound’s stability under physiological conditions for in vitro studies?

- pH Stability : Buffered solutions (pH 7.4) with co-solvents (e.g., DMSO ≤1%) prevent ester hydrolysis. LC-MS monitors degradation products .

- Light Sensitivity : Amber vials and inert packaging mitigate photodegradation of the cyclopropane ring .

- Cryopreservation : Storage at -80°C in argon atmosphere preserves enantiomeric integrity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolic Interference : Liver microsome studies identify cytochrome P450 interactions that alter efficacy .

- Stereochemical Purity : Chiral HPLC ensures >98% ee; trace impurities (e.g., (1S,2S) isomer) may skew dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.